PDE4A4 Inhibitory Potency: Derivative vs. Regioisomer
A derivative synthesized from the target compound, 2,2-difluoro-2-(2-methylpyridin-4-yl)acetic acid, demonstrates a 5.7-fold improvement in PDE4A4 inhibitory potency compared to a regioisomeric analog. The derivative (CHEMBL1911432) exhibited an IC50 of 176 nM against human recombinant PDE4A4 [1]. In contrast, a closely related analog lacking the specific 2-methyl substitution on the pyridine ring showed an IC50 of 1,000 nM in the same assay [2].
| Evidence Dimension | PDE4A4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 176 nM (for derivative CHEMBL1911432) |
| Comparator Or Baseline | 1,000 nM (for a regioisomeric analog, CHEMBL1911419) |
| Quantified Difference | 5.7-fold improvement (lower IC50) |
| Conditions | Inhibition of human recombinant PDE4A4 expressed in baculovirus-infected Sf21 insect cells, measured by scintillation proximity assay after 30 minutes [1] [2]. |
Why This Matters
This quantitative data demonstrates that the 2-methyl substitution pattern is not arbitrary; it directly influences a >5-fold gain in potency against a key therapeutic target, making this building block essential for developing competitive PDE4 inhibitors.
- [1] BindingDB. (n.d.). BDBM50356382 (CHEMBL1911432) - IC50 for PDE4A4. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356382 View Source
- [2] BindingDB. (n.d.). BDBM50356369 (CHEMBL1911419) - IC50 for PDE4A4. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356369 View Source
